

# A Comprehensive Technical Guide to 2-Amino-5-ethoxybenzamide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-Amino-5-ethoxybenzamide

CAS No.: 1250898-29-3

Cat. No.: B581522

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth exploration of **2-Amino-5-ethoxybenzamide**, a key organic intermediate with significant potential in medicinal chemistry. With a molecular weight of 180.20 g/mol, this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. This document consolidates its core physicochemical properties, outlines a robust and logical synthetic pathway, details its applications in drug discovery, provides standardized protocols for its analytical characterization, and establishes comprehensive safety and handling procedures. The guide is designed to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.

## Core Molecular & Physicochemical Properties

Precise identification of a chemical entity is foundational to its successful application in research and development. While **2-Amino-5-ethoxybenzamide** is a distinct molecule, it is crucial to differentiate it from similar, more commonly cited compounds like 2-

ethoxybenzamide. The definitive identifiers and calculated properties for the target compound are summarized below.

## Chemical Structure and Identifiers

The molecular structure of **2-Amino-5-ethoxybenzamide** consists of a benzene ring substituted with an amino group, an ethoxy group, and a carboxamide group.

The image you are requesting does not exist or is no longer available.

imgur.com

Table 1: Core Identifiers for **2-Amino-5-ethoxybenzamide**

Identifier	Value	Source
IUPAC Name	2-Amino-5-ethoxybenzamide	-
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	180.20 g/mol	[1]
CAS Number	126-84-3 (Disputed) <sup>1</sup>	
InChI Key	PQNHPVCPFBUZRI-UHFFFAOYSA-N	[1]
Canonical SMILES	CCOC1=CC(=C(C=C1)N)C(=O)N	[1]
PubChem Substance ID	329797293	[1]

<sup>1</sup>Note on CAS Number: The CAS number 126-84-3 has been associated with this compound in some supplier databases but is not consistently verified across major chemical registries and appears to be assigned to 2,2-Diethoxypropane in others.[2][3][4][5] Researchers should exercise caution and confirm the identity of their material via analytical methods.

## Physicochemical Properties

Due to its status as a research intermediate, extensive, experimentally verified physicochemical data for **2-Amino-5-ethoxybenzamide** is not widely published. The following table presents computed properties and highlights the lack of available experimental data, a critical consideration for experimental design.

Table 2: Physicochemical Data for **2-Amino-5-ethoxybenzamide**

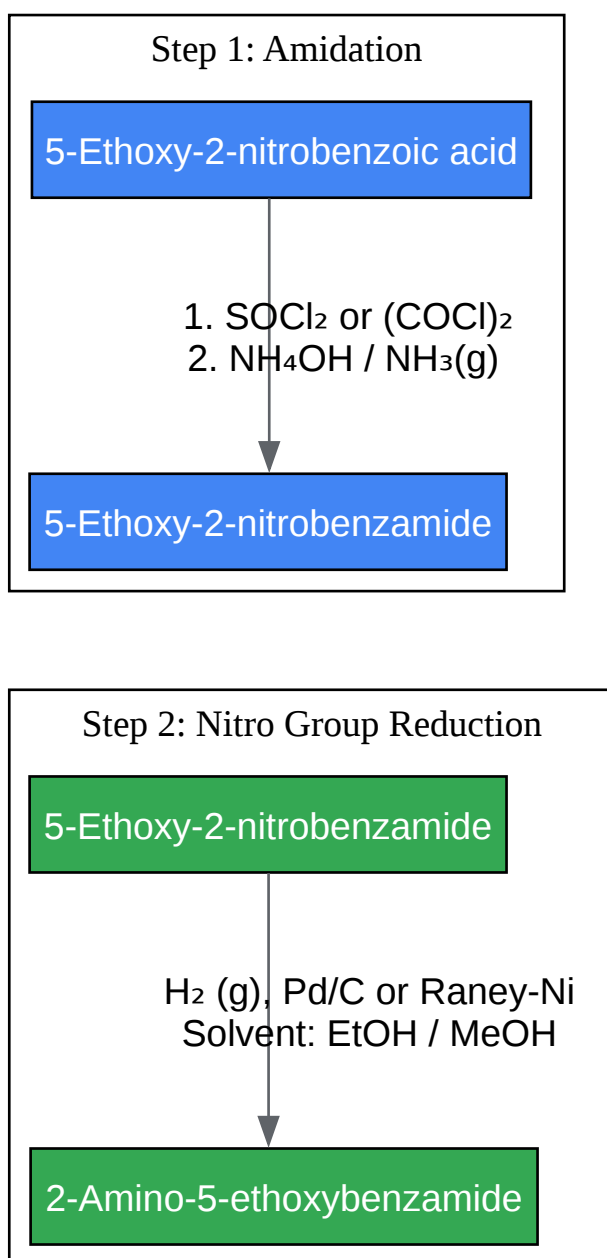
Property	Value	Notes
Physical State	Solid (predicted)	Based on analogous compounds.
Melting Point	Data not available	Avoid using data for 2-ethoxybenzamide (132-134 °C).
Boiling Point	Data not available	-
Solubility	Data not available	Predicted to have some solubility in polar organic solvents like ethanol, DMSO, and DMF.
pKa	Data not available	The aromatic amino group will be weakly basic.

## Synthesis and Mechanistic Rationale

The synthesis of **2-Amino-5-ethoxybenzamide** can be logically achieved through a multi-step process starting from commercially available precursors. A highly plausible and efficient route involves the catalytic hydrogenation of a nitrated intermediate. This method is standard in medicinal chemistry for its high yield and selectivity.

## Proposed Synthetic Workflow

The recommended pathway is a two-step process starting from 5-Ethoxy-2-nitrobenzoic acid.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Amino-5-ethoxybenzamide**.

## Causality and Experimental Choices

- Step 1: Amidation: The conversion of the carboxylic acid to a primary amide is a robust and fundamental transformation. The use of thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride first converts the carboxylic acid to a highly reactive acyl chloride. This intermediate is then

quenched with an ammonia source (aqueous ammonium hydroxide or ammonia gas) to form the stable benzamide. This two-stage approach is chosen for its high efficiency and irreversibility, driving the reaction to completion.

- **Step 2: Nitro Group Reduction:** Catalytic hydrogenation is the method of choice for reducing an aromatic nitro group to an amine.[6] Reagents like Palladium on Carbon (Pd/C) or Raney Nickel are selected because they are highly effective catalysts that operate under moderate pressure and temperature. Critically, these catalysts are chemoselective; they will readily reduce the nitro group without affecting the aromatic ring, the ether linkage, or the primary amide, ensuring a clean conversion to the desired product. Solvents like ethanol (EtOH) or methanol (MeOH) are ideal as they readily dissolve the starting material and are inert to the reaction conditions.

## Detailed Experimental Protocol (Representative)

Objective: To synthesize **2-Amino-5-ethoxybenzamide** from 5-Ethoxy-2-nitrobenzamide.

- **Setup:** To a 250 mL hydrogenation flask, add 5-Ethoxy-2-nitrobenzamide (5.0 g, 23.8 mmol) and 10% Palladium on Carbon (Pd/C, 0.25 g, 5 mol%).
- **Solvent Addition:** Add 100 mL of absolute ethanol to the flask.
- **Hydrogenation:** Seal the flask and connect it to a hydrogenation apparatus (e.g., Parr hydrogenator). Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times.
- **Reaction:** Pressurize the vessel to 50 psi with hydrogen gas and stir the suspension vigorously at room temperature (20-25 °C).
- **Monitoring:** Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Workup:** Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
- **Filtration:** Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to recover any residual product.

- Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude **2-Amino-5-ethoxybenzamide**.
- Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high purity.

## Applications in Drug Discovery & Development

The **2-Amino-5-ethoxybenzamide** scaffold is a privileged structure in medicinal chemistry. The primary amine, amide, and phenyl ring provide multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

### Scaffold for Analgesic Agents (COX-1 Inhibitors)

The most direct and significant application of this compound is as a foundational building block for a novel class of analgesic agents. Research has demonstrated that N-phenyl derivatives of 5-amino-2-ethoxybenzamide exhibit potent cyclooxygenase-1 (COX-1) inhibitory activity.[7]



[Click to download full resolution via product page](#)

Caption: Role of **2-Amino-5-ethoxybenzamide** in developing analgesics.

For drug development professionals, this scaffold is attractive because specific derivatives have shown analgesic effects comparable to or greater than indomethacin, but without causing significant gastric damage, a common side effect of traditional NSAIDs.[7]

### Broader Potential as a Versatile Intermediate

The structural motifs within **2-Amino-5-ethoxybenzamide** are common in a wide range of biologically active molecules.[8] Its utility as a synthetic intermediate extends to the potential development of:

- Anticancer Agents: The benzamide functional group is present in numerous approved anticancer drugs.
- CNS-Active Agents: The aminophenol core can be modified to interact with targets in the central nervous system.
- Anti-inflammatory Agents: Beyond COX inhibition, the scaffold can be used to design inhibitors for other enzymes involved in inflammatory pathways.[8]

## Analytical Characterization & Quality Control

To ensure the identity, purity, and quality of **2-Amino-5-ethoxybenzamide**, a suite of standard analytical techniques must be employed.

Table 3: Key Analytical Parameters for QC

Technique	Parameter	Expected Result
HPLC-UV	Purity Assay	>98% peak area at an appropriate UV wavelength (e.g., 254 nm).
<sup>1</sup> H-NMR	Structural Confirmation	Signals corresponding to aromatic, ethoxy, amino, and amide protons with correct splitting and integration.
Mass Spec (ESI+)	Identity Confirmation	[M+H] <sup>+</sup> ion at m/z 181.0972 (calculated for C <sub>9</sub> H <sub>13</sub> N <sub>2</sub> O <sub>2</sub> <sup>+</sup> ).

## Protocol: Purity Determination by HPLC-UV

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid). A typical starting condition is 30:70 Acetonitrile:Water.
- Flow Rate: 1.0 mL/min.

- Detection: UV detector set to 254 nm.
- Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of mobile phase.
- Injection Volume: 10  $\mu$ L.
- Analysis: The purity is calculated based on the relative area of the main peak.


## Predicted $^1\text{H-NMR}$ Spectral Data (in DMSO- $d_6$ , 400 MHz)

- ~7.2-7.5 ppm (br s, 1H): One of the amide (-CONH<sub>2</sub>) protons.
- ~6.8-7.1 ppm (br s, 1H): Second amide (-CONH<sub>2</sub>) proton.
- ~6.7 ppm (d, 1H): Aromatic proton ortho to the amino group.
- ~6.6 ppm (dd, 1H): Aromatic proton meta to both the amino and ethoxy groups.
- ~6.5 ppm (d, 1H): Aromatic proton ortho to the ethoxy group.
- ~4.8 ppm (s, 2H): Amino (-NH<sub>2</sub>) protons.
- ~3.9 ppm (q, 2H): Methylene protons (-OCH<sub>2</sub>CH<sub>3</sub>) of the ethoxy group.
- ~1.3 ppm (t, 3H): Methyl protons (-OCH<sub>2</sub>CH<sub>3</sub>) of the ethoxy group.

## Safety, Handling, & Storage Protocols

While a specific Safety Data Sheet (SDS) for **2-Amino-5-ethoxybenzamide** is not readily available, a robust safety protocol can be established based on data from closely related structural analogs, such as 2-Amino-5-methoxybenzamide.[\[9\]](#)

Table 4: GHS Hazard Information (Inferred)

Category	Information
Pictogram	
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.[1] H317: May cause an allergic skin reaction (predicted).
Precautionary Statements	P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

## Protocol for Safe Handling

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear a lab coat and nitrile gloves. Inspect gloves prior to use.
  - Respiratory Protection: Not required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved N95 respirator.
- Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

## Storage

- Store in a tightly sealed container.
- Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

## Conclusion

**2-Amino-5-ethoxybenzamide** is a chemical intermediate of significant value to the drug discovery and development community. Its molecular weight of 180.20 g/mol and its versatile structure make it an ideal starting point for creating libraries of novel compounds. While the scarcity of published experimental data necessitates careful in-house characterization, its demonstrated role as a scaffold for potent analgesic agents underscores its importance. By following the synthetic, analytical, and safety protocols outlined in this guide, researchers can confidently and effectively leverage **2-Amino-5-ethoxybenzamide** to advance their scientific objectives.

## References

- PubChem. 2-Ethoxybenzamide. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- Scentbird. 2,2-Diethoxypropane (CAS 126-84-1): Odor profile, Properties, & IFRA compliance. Available from: [\[Link\]](#)
- LookChem. Cas 126-84-1,2,2-Diethoxypropane. Available from: [\[Link\]](#)
- Patsnap. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka. Available from: [\[Link\]](#)
- PubChem. 2-Amino-5-methoxybenzamide. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [\[Link\]](#)
- Carl ROTH. 2-Ethoxybenzamide, 2 kg, CAS No. 938-73-8 | Building Blocks. Available from: [\[Link\]](#)
- Wikipedia. Reduction of nitro compounds. Available from: [\[Link\]](#)
- PubMed. Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides. National Center for Biotechnology Information. Available from: [\[Link\]](#)

- PubMed. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- PubMed Central. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- ResearchGate. Synthesis of 2-amino-5-ethoxypyridine | Request PDF. Available from: [\[Link\]](#)
- PubMed. Reductive Chemistry of the Novel Hypoxia-Selective Cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- PubChem. 2-Amino-5-nitrobenzamide. National Center for Biotechnology Information. Available from: [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 2-Amino-5-ethoxybenzamide | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [2. CAS 126-84-1: 2,2-Diethoxypropane | CymitQuimica \[cymitquimica.com\]](#)
- [3. 2,2-Diethoxypropane CAS#: 126-84-1 \[m.chemicalbook.com\]](#)
- [4. scent.vn \[scent.vn\]](#)
- [5. lookchem.com \[lookchem.com\]](#)
- [6. Reduction of nitro compounds - Wikipedia \[en.wikipedia.org\]](#)
- [7. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. 2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [9. 2-Amino-5-methoxybenzamide | C8H10N2O2 | CID 20338217 - PubChem](#)  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Amino-5-ethoxybenzamide]. BenchChem, [2026]. [Online PDF]. Available at:  
[<https://www.benchchem.com/product/b581522/docs#a-comprehensive-technical-guide-to-2-amino-5-ethoxybenzamide>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)